molecular formula C14H11BClF3O3 B1591263 (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-11-9

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1591263
CAS No.: 849062-11-9
M. Wt: 330.49 g/mol
InChI Key: DNZSKCIEUYUZRA-UHFFFAOYSA-N
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Description

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules.

Biochemical Analysis

Biochemical Properties

(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It interacts with enzymes such as palladium-catalyzed Suzuki-Miyaura coupling enzymes, which facilitate the formation of carbon-carbon bonds. This compound also interacts with proteins and other biomolecules, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, this compound can impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids and cholesterol . These interactions influence the overall metabolic balance within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 2-bromomethylphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound.

Types of Reactions:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.

    Bases: Potassium carbonate or sodium hydroxide are frequently used bases.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.

Major Products: The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it invaluable for constructing aromatic systems.

Biology and Medicine: This compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in various therapeutic areas, such as oncology and infectious diseases.

Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of high-performance materials highlights its industrial significance.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    2-Chloro-5-(trifluoromethyl)phenylboronic Acid: A related compound with similar reactivity but different substitution patterns.

Uniqueness: (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZSKCIEUYUZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584655
Record name (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-11-9
Record name (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-11-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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